molecular formula C7H12F3N3O3 B13659293 N-Nitroso-3-aminopiperidine Trifluoroacetic Acid

N-Nitroso-3-aminopiperidine Trifluoroacetic Acid

Cat. No.: B13659293
M. Wt: 243.18 g/mol
InChI Key: ZEYWJVSGERLXLT-UHFFFAOYSA-N
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Description

N-Nitroso-3-aminopiperidine Trifluoroacetic Acid is a chemical reagent of significant interest in pharmaceutical impurity research and nitrosamine science. N-Nitrosamines are recognized as "cohort-of-concern" compounds by international regulatory guidelines (ICH M7(R1)) due to their potent carcinogenic potential, necessitating rigorous risk assessment in pharmaceuticals . This compound serves as a critical reference standard and tool for investigating the structure-activity relationships (SAR) of N-nitrosamines. Researchers utilize it to study the impact of α-carbon substitution and ring structure on metabolic activation pathways, a key determinant of carcinogenic potency . Its primary research applications include method development and validation for analytical detection and quantification in complex matrices, studying the chemical reactivity and formation mechanisms of nitrosamine drug substance-related impurities (NDSRIs), and supporting SAR analyses to predict the relative potency of nitrosamines without pre-existing carcinogenicity data . The presence of the piperidine ring and a primary amine group functionalized with a nitroso moiety makes it a valuable scaffold for probing the mechanisms of metabolic activation, which predominantly involve α-hydroxylation catalyzed by cytochrome P450 enzymes . This compound is intended for laboratory research purposes only.

Properties

Molecular Formula

C7H12F3N3O3

Molecular Weight

243.18 g/mol

IUPAC Name

1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7)

InChI Key

ZEYWJVSGERLXLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Approach

  • Starting Material Preparation:

    • The precursor 3-aminopiperidine can be obtained via stereoselective hydrolysis of racemic nipecotamide or by other synthetic routes involving aroylation and subsequent hydrolysis steps to yield optically active 3-aminopiperidine derivatives. These methods involve enzymatic or chemical hydrolysis followed by purification techniques such as extraction, distillation, recrystallization, or chromatography.
  • Nitrosation Reaction:

    • The key step involves the reaction of 3-aminopiperidine with a nitrosating agent, commonly sodium nitrite, in the presence of trifluoroacetic acid (TFA). The acidic environment provided by TFA is critical as it protonates the amine, making it more susceptible to nitrosation.
    • Typical conditions involve dissolving 3-aminopiperidine in trifluoroacetic acid, cooling the solution to 0°C, and slowly adding sodium nitrite while maintaining the acidic pH. The reaction is allowed to proceed at room temperature for several hours to ensure complete nitrosation.
  • Formation of Trifluoroacetic Acid Salt:

    • The nitrosated amine forms a stable salt with trifluoroacetic acid, which enhances the compound's stability and solubility. This salt formation is generally spontaneous under the reaction conditions due to the strong acidity of TFA.
  • Isolation and Purification:

    • After completion, the reaction mixture is typically diluted with an organic solvent such as dichloromethane, followed by phase separation and washing with sodium bicarbonate to remove excess acid and impurities.
    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
    • Final purification can be achieved by recrystallization or chromatography to obtain this compound with high purity (>95% by HPLC).

Analytical Data and Characterization

The compound is characterized by several analytical techniques to confirm its structure and purity:

Parameter Data/Methodology
Molecular Formula C7H12F3N3O3
Molecular Weight 243.18 g/mol
IUPAC Name 1-nitrosopiperidin-3-amine; 2,2,2-trifluoroacetic acid
Purity >95% (HPLC)
Mass Spectrometry Confirm molecular ion peak at m/z 243.18
NMR Spectroscopy Proton and Carbon NMR confirm nitroso and piperidine moieties
Infrared Spectroscopy (FTIR) Characteristic N=O stretch and acid carbonyl peaks
Melting Point Typically determined during purification

These data ensure the compound's identity and suitability for research applications.

Comparative Table of Preparation Conditions

Step Reagents/Conditions Notes
Starting material 3-Aminopiperidine or optically active derivatives Obtained via hydrolysis of nipecotamide derivatives
Nitrosation Sodium nitrite, trifluoroacetic acid, 0–25°C, 3–6 hours Acidic medium critical; slow addition of nitrite recommended
Salt formation Trifluoroacetic acid (TFA) Stabilizes the nitroso compound
Workup and purification Dichloromethane extraction, sodium bicarbonate wash, drying, chromatography or recrystallization Ensures >95% purity; removes unreacted materials and byproducts

Chemical Reactions Analysis

1-Nitrosopiperidin-3-amine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Nitrosopiperidin-3-amine trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-nitrosopiperidin-3-amine trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Structurally Related Trifluoroacetate Compounds

Given the lack of direct data on N-NAPTFA, comparisons are drawn from structurally related trifluoroacetate derivatives documented in the evidence.

Table 1: Comparative Analysis of Trifluoroacetate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Hazard Statements (GHS)
Trifluoroacetic Acid (TFA) C₂HF₃O₂ 114.02 Carboxylic acid, trifluoromethyl 76-05-1 H314, H332, H412
3-Azetidineacetic acid trifluoroacetate Not provided Not available Azetidine, trifluoroacetate Not provided Not available
TFA-Hexylaminolinker Phosphoramidite C₁₇H₃₁F₃N₃O₃P 413.42 Hexylamine, phosphoramidite, TFA 133975-85-6 Not available
N-NAPTFA (hypothetical) Estimated C₆H₁₀F₃N₃O₃ ~265.16* Nitroso, aminopiperidine, TFA Not available Likely H314, H332 (inferred)

*Estimated based on analogous structures.

Key Findings :

Functional Group Complexity: N-NAPTFA’s nitroso (N=O) and aminopiperidine groups introduce steric and electronic effects absent in simpler TFA salts. This may alter solubility and reactivity compared to TFA or 3-Azetidineacetic acid trifluoroacetate . TFA-Hexylaminolinker Phosphoramidite’s phosphoramidite group enables oligonucleotide synthesis, whereas N-NAPTFA’s nitroso group could facilitate nitrosation reactions, a concern in carcinogenicity studies .

Hazard Profile: TFA is corrosive (H314) and toxic if inhaled (H332) . N-NAPTFA likely shares these risks due to the TFA moiety. The nitroso group may introduce additional hazards (e.g., H351: suspected carcinogen), though specific data are lacking.

Applications: TFA is used in HPLC and peptide synthesis , while TFA-Hexylaminolinker Phosphoramidite aids nucleic acid chemistry . N-NAPTFA’s applications remain speculative but could involve nitrosation studies or catalysis.

Q & A

Q. Table 1. Key Physicochemical Properties of TFA

PropertyValueSource
Molecular weight114.02 g/mol
pKa0.23
Boiling point72.4°C
HPLC retention factor (k)0.95–1.05

Q. Table 2. Detection Methods for Residual TFA

MethodLODLOQReference
19F NMR0.1 ppm0.3 ppm
LC-MS0.01 ppm0.03 ppm

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